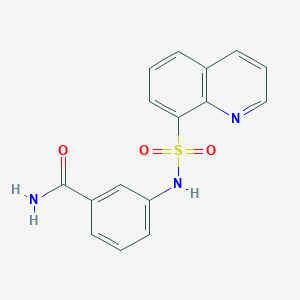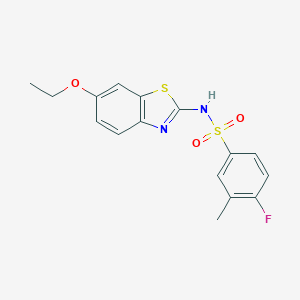![molecular formula C21H17NO5S2 B280945 Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280945.png)
Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate, also known as EPTB, is a chemical compound that has been used in scientific research for its potential therapeutic properties. EPTB belongs to the class of benzofuran derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has also been shown to inhibit the activation of NF-κB, a signaling pathway that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to inhibit the growth of bacteria and viruses. Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has also been shown to reduce oxidative stress, which is a key factor in the development of many diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate in lab experiments is its potent anticancer activity. Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further research. Another advantage is its anti-inflammatory activity, which could be useful in the development of drugs for the treatment of inflammatory diseases.
One of the limitations of using Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate in lab experiments is its potential toxicity. While Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been shown to be effective against cancer cells, it may also be toxic to healthy cells. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which could limit its potential use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate. One area of research could be the development of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate-based drugs for the treatment of cancer and inflammatory diseases. Another area of research could be the investigation of the mechanism of action of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate, which could lead to the development of more potent and selective inhibitors of topoisomerase II and NF-κB. Finally, further studies on the pharmacokinetics and pharmacodynamics of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate could provide valuable information for the development of safe and effective drugs.
Synthesemethoden
The synthesis of Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate involves a multi-step process that starts with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienylsulfonyl chloride. This intermediate is then reacted with 2-aminophenol to form 2-(2-thienylsulfonylamino)phenol, which is further reacted with ethyl 2-bromo-3-oxobutanoate to form ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research has been its anticancer activity. Studies have shown that Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer activity, Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate has been studied for its anti-inflammatory properties. Inflammation is a key factor in the development of many diseases, including arthritis, asthma, and cardiovascular disease. Studies have shown that Ethyl 2-phenyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.
Eigenschaften
Molekularformel |
C21H17NO5S2 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
ethyl 2-phenyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H17NO5S2/c1-2-26-21(23)19-16-13-15(22-29(24,25)18-9-6-12-28-18)10-11-17(16)27-20(19)14-7-4-3-5-8-14/h3-13,22H,2H2,1H3 |
InChI-Schlüssel |
JHIJNPQTKCTDKX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-morpholinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B280866.png)
![N-(2-furylmethyl)-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280867.png)

![N-(4-chlorophenyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280869.png)

![5-[(2,5-Dimethoxyanilino)sulfonyl]-2-methylbenzoic acid](/img/structure/B280875.png)

![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)





![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)